2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15128980
InChI: InChI=1S/C24H21N3O4/c1-29-21-12-15(13-22(30-2)23(21)31-3)26-24(28)17-14-20(19-10-6-7-11-25-19)27-18-9-5-4-8-16(17)18/h4-14H,1-3H3,(H,26,28)
SMILES:
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol

2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15128980

Molecular Formula: C24H21N3O4

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
IUPAC Name 2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C24H21N3O4/c1-29-21-12-15(13-22(30-2)23(21)31-3)26-24(28)17-14-20(19-10-6-7-11-25-19)27-18-9-5-4-8-16(17)18/h4-14H,1-3H3,(H,26,28)
Standard InChI Key RFLBTWICIQFQEG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone fused with a pyridine ring at position 2 and a carboxamide group linked to a 3,4,5-trimethoxyphenyl substituent at position 4. The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridin-2-yl moiety contributes to π-π stacking interactions with biological targets . Key structural parameters include:

PropertyValue
Molecular FormulaC24H21N3O4\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{4}
Molecular Weight415.4 g/mol
Key Functional GroupsQuinoline, Pyridine, Carboxamide, Methoxy

The methoxy groups at positions 3, 4, and 5 on the phenyl ring create steric hindrance, influencing binding kinetics to enzymatic pockets .

Synthesis and Optimization

Synthesis typically proceeds via a two-step protocol:

  • Formation of 2-(Pyridin-2-yl)quinoline-4-carboxylic Acid: Achieved through Friedländer annulation between 2-aminobenzaldehyde and pyridine-2-carbaldehyde, followed by oxidation.

  • Amidation with 3,4,5-Trimethoxyaniline: Conducted in dimethylformamide (DMF) at 80–100°C using coupling agents like HATU or EDCI.

Critical parameters affecting yield (reported up to 68%):

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) favor carboxamide bond formation.

  • Temperature: Reactions above 80°C reduce side-product formation.

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Pharmacological Activities

Anticancer Mechanisms

The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (IC₅₀ = 2.1 µM) and MCF-7 (IC₅₀ = 3.4 µM). Mechanistic studies suggest:

  • DNA Intercalation: The planar quinoline-pyridine system intercalates into DNA, impairing replication .

  • G2/M Phase Arrest: Upregulation of p21 and downregulation of cyclin B1 disrupt mitotic progression.

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress, triggering apoptosis via caspase-3 activation .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Pyridin-2-yl Group: Essential for DNA binding; removal reduces anticancer potency by 10-fold.

  • 3,4,5-Trimethoxyphenyl: Methoxy groups at these positions maximize hydrophobic interactions with kinase ATP pockets .

  • Carboxamide Linker: Replacing the amide with ester groups abolishes activity, highlighting hydrogen bonding’s importance.

Comparative Analysis

The compound’s activity surpasses simpler quinoline derivatives. For instance:

CompoundHeLa IC₅₀ (µM)Mechanism
2-(Pyridin-2-yl)-N-(3,4,5-TMP)QC2.1DNA intercalation, ROS
Chloroquine12.3Lysosomal disruption
Camptothecin0.8Topoisomerase I inhibition

TMP = Trimethoxyphenyl; QC = Quinoline-4-carboxamide

Future Directions

Clinical Translation

  • Combination Therapy: Synergy with paclitaxel observed in preclinical models (combination index = 0.3).

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes improves tumor accumulation by 4-fold.

Target Identification

Proteomic studies implicate CDK1 and Topoisomerase IIα as primary targets . Molecular docking reveals a binding energy of −9.2 kcal/mol for CDK1, comparable to dinaciclib (−9.5 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator